Ranatuerin-9
CAS No.:
Cat. No.: VC3664076
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Chemical Properties
Ranatuerin-9 is characterized by a well-defined amino acid sequence and specific structural properties that contribute to its antimicrobial function:
Primary Structure
Ranatuerin-9 is a 14-amino acid peptide with the sequence FLFPLITSFLSKVL . This relatively short peptide contains a high proportion of hydrophobic residues, particularly phenylalanine (F), leucine (L), isoleucine (I), and valine (V), which constitute over 50% of its composition. The peptide also contains a single lysine (K) residue that contributes to its cationic character.
Physicochemical Properties
At physiological pH, Ranatuerin-9 exhibits a net positive charge, a characteristic feature that facilitates its interaction with negatively charged microbial membranes. This cationic nature is essential for its antimicrobial activity, as it promotes the initial electrostatic attraction to bacterial cell surfaces. The peptide's amphipathic nature, with both hydrophobic and hydrophilic regions, allows it to interact effectively with lipid bilayers while maintaining water solubility.
Taxonomic Classification
According to patent documentation, Ranatuerin-9 has been classified within the temporin family of peptides alongside Ranatuerins 5-8 . The temporin family typically consists of relatively short, hydrophobic, and weakly cationic peptides with notable antimicrobial activity. Specifically, Ranatuerins 5-9 show sequence similarity to hemolytic peptides A1 and B9 previously isolated from the skin of Rana esculenta .
Mechanism of Action
Ranatuerin-9 exerts its antimicrobial effects primarily through membrane disruption mechanisms that are characteristic of many cationic antimicrobial peptides:
Membrane Interaction
The peptide participates in various chemical interactions primarily through its peptide bonds and side chains. Its structure allows it to disrupt bacterial membranes, leading to cell lysis. This process typically begins with electrostatic attraction between the positively charged peptide and negatively charged components of the microbial cell membrane.
Pore Formation
Upon contact with microbial membranes, Ranatuerin-9 inserts itself into the lipid bilayer of the pathogen. This insertion alters membrane permeability and ultimately results in cell death through the formation of pores or channels. The mechanism can be described in sequential steps:
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Initial attraction to the membrane surface through electrostatic interactions
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Adoption of a specific conformation that facilitates membrane insertion
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Aggregation of peptide molecules within the membrane
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Formation of transmembrane pores or channels
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Leakage of cellular contents leading to cell death
Molecular Basis
The patent documentation provides insight into the general mechanism of antimicrobial peptides from Ranid frogs: "Antimicrobial peptides such as the Rana peptides have a propensity to form amphipathic α-helical structures and their mechanism of action is believed to involve a direct interaction with the fatty acyl chains in the cell membrane leading to disruption of normal membrane function responsible for osmotic balance." Furthermore, "the presence of cationic residues (particularly lysine) in antimicrobial peptides is believed to destroy the ionic gradient across cell membranes by forming ion channels."
Antimicrobial Activity
Ranatuerin-9 demonstrates significant antimicrobial properties against a range of microorganisms:
Spectrum of Activity
Studies have shown that Ranatuerin-9 effectively inhibits the growth of various microorganisms, including:
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Gram-positive bacteria: Particularly effective against Staphylococcus aureus, including potentially resistant strains
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Gram-negative bacteria: Shows activity against organisms like Escherichia coli
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Fungi: Demonstrates antifungal properties against organisms such as Candida albicans and Aspergillus flavus
Comparative Activity
According to the patent documentation, peptides of the temporin family (which includes Ranatuerin-9) were particularly active against S. aureus, while showing more limited activity against other microorganisms tested . This suggests that Ranatuerin-9 may have some specificity in its antimicrobial activity, potentially making it valuable for targeted applications.
Activity Determinants
The antimicrobial effectiveness of Ranatuerin-9 appears to depend on several structural features:
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Net positive charge: Essential for initial attraction to negatively charged microbial membranes
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Hydrophobicity: Facilitates interaction with membrane lipids
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Amphipathicity: Allows the peptide to insert into and disrupt membrane structures
Synthesis and Production Methods
Ranatuerin-9 can be obtained through various methods, each with specific advantages for research or commercial applications:
Natural Extraction
The traditional method involves isolating Ranatuerin-9 directly from the skin secretions of the American bullfrog. This process typically includes:
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Collection of skin secretions using mild electrical stimulation
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Lyophilization of the collected material
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Extraction and fractionation using chromatographic techniques
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Final purification using reversed-phase HPLC
The patent document specifically mentions that "The fractions in zone A contained ranatuerins 1-5 and the fractions in zone B contained ranatuerins 6-9." This indicates that Ranatuerin-9 was isolated alongside related peptides with similar physicochemical properties.
Chemical Synthesis
In laboratory settings, Ranatuerin-9 can be synthesized using solid-phase peptide synthesis techniques. This method offers several advantages:
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Precise control over the peptide sequence
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Ability to introduce specific modifications
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Production of sufficient quantities for extensive testing
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Elimination of potential contaminants from natural sources
Modified Variants
The patent documentation discusses potential modifications to Rana peptides, which could be applicable to Ranatuerin-9:
"Additional modified Rana peptides contain modified side chains so that any of the Rana peptides with amino acid residues having functionalized side chains can be modified with amidation or esterification groups. Examples include those in which the epsilon amino group of a lysine (K) residue has been coupled to a C, 0 to C 20 fatty acid such a palmitate or glycosylated sugar..."
Such modifications could potentially enhance stability, activity, or specificity of the peptide for specific applications.
Comparative Analysis with Related Peptides
Ranatuerin-9 is one of nine peptides (Ranatuerins 1-9) isolated from the American bullfrog. These peptides share certain similarities while exhibiting distinct characteristics:
Sequence Comparison
Table 1: Comparison of Selected Ranatuerin Peptides
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